[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate
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Overview
Description
The compound “[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate” is a complex organic molecule. It contains a total of 58 bonds, including 30 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic) .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . Protocols for the functionalizing deboronation of alkyl boronic esters could be relevant . Carbamate synthesis by carbamoylation is another potential method . The preparation of carbamate-tethered terpene glycoconjugates has been developed using methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups and aromatic rings . Reactions at the benzylic position are significant, and the compound’s structure allows for resonance stabilization .Chemical Reactions Analysis
Reactions at the benzylic position are crucial, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s structure allows for resonance stabilization, which is important in these reactions .Scientific Research Applications
Antibiotic-Induced Intestinal Injury (AIJ)
- Beneficial Effect of FBA : N-(1-carbamoyl-2-phenylethyl) butyramide (FBA) has shown promise in mitigating AIJ. In a study using mice treated with ceftriaxone, FBA reduced inflammatory processes, improved anti-inflammatory patterns, and enhanced colonic architecture and intestinal integrity .
Antimicrobial Properties
- Analogous to Salicylanilides : FBA belongs to a class of cyclic analogues of salicylanilides. These compounds have demonstrated potential as antibacterial and antimycobacterial agents .
Benzylic Position Reactions
- Chemical Reactivity : FBA contains a benzylic position, which is susceptible to reactions. Benzylic halides typically react via an SN1 pathway, involving resonance-stabilized carbocations .
Safety And Hazards
properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-7-5-6-10-16(14)18(21)22-13-17(20)19-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYVXSPOMWLXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate |
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